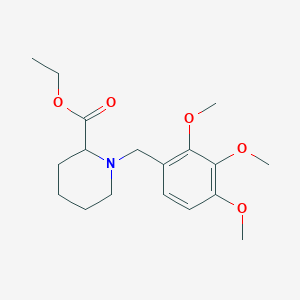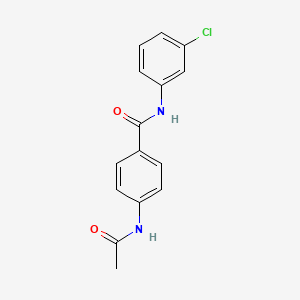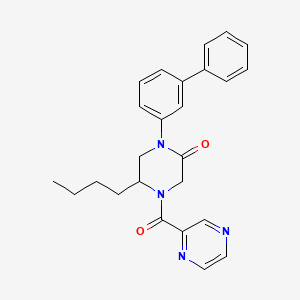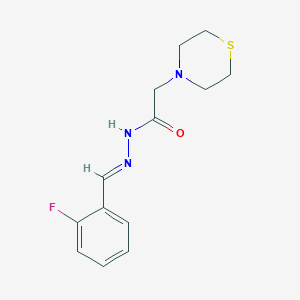![molecular formula C16H20N2O4 B5517421 7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)
7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spirocyclic compounds, similar to 7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione, often involves complex reactions that aim to build the spiro structure efficiently. For instance, an efficient synthesis route for diazaspiro[4.4]nonane derivatives was developed, showcasing high yields and avoiding the need for additional purification, indicating potential methodologies for synthesizing related compounds (Krolenko et al., 2015).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including 7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione, is characterized by their unique spiro linkage. Single-crystal X-ray diffraction studies on similar spiro compounds have elucidated their structural aspects, revealing how the spiro linkage affects molecular conformation and packing in the solid state. For example, studies have shown how crystal packing and hydrogen bonding interactions can influence the overall stability and properties of these molecules (Zeng et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic compounds can be quite diverse, depending on the functional groups present and the overall molecular structure. For example, the presence of oxaspirocyclic structures has been shown to influence the outcome of reactions, such as in the synthesis of new derivatives via gold(I)-catalyzed cyclizations, highlighting the versatile reactivity of spiro compounds (Iazzetti et al., 2022).
Physical Properties Analysis
The physical properties of spirocyclic compounds like 7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione can vary widely. Factors such as molecular weight, crystalline structure, and solubility are crucial for determining their potential applications. For instance, the synthesis and characterization of oxaspirocyclic compounds have provided insights into their molecular and crystal structures, which are essential for understanding their physical properties (Jiang & Zeng, 2016).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds are influenced by their molecular structure. Studies on related spiro derivatives, focusing on their spectral studies and reactivity, offer a glimpse into the chemical behavior of these compounds. For example, the investigation of the reactivity and crystal structures of spiro derivatives including the 6,10-dioxaspiro[4.5]decane-7,9-dione group has shed light on their potential chemical properties and applications (Zeng & Wang, 2018).
科学的研究の応用
Mechanism of Lignin Model Compound Acidolysis
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including derivatives similar to 7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione, highlights the importance of understanding chemical interactions and mechanisms in lignin degradation. This knowledge is crucial for advancing biofuel production and developing environmentally friendly solvents and chemicals. The study by Yokoyama (2015) emphasizes the significant differences in reaction mechanisms depending on the structure of the lignin model compounds, indicating the potential of specific compounds to influence lignin degradation pathways in biofuel production processes (Yokoyama, 2015).
Liquid Crystal Phase Behavior
The research on methylene-linked liquid crystal dimers, such as those related to 7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione, explores their transitional properties and the formation of the twist-bend nematic phase. This work by Henderson and Imrie (2011) contributes to our understanding of liquid crystal technologies, which have applications in display technologies and electronic devices. Identifying compounds that facilitate the formation of specific liquid crystal phases can lead to innovations in display technology and materials science (Henderson & Imrie, 2011).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including those related to the compound of interest, in synthetic chemistry offers a pathway to controlling chemical reactions with light. This allows for precise manipulation of chemical synthesis processes, with applications in drug development and materials science. Amit, Zehavi, and Patchornik's review (1974) on photosensitive protecting groups outlines the potential of these compounds in advancing synthetic chemistry by enabling light-controlled reactions (Amit, Zehavi, & Patchornik, 1974).
Intramolecular Reactions of Diazocarbonyl Compounds
The intramolecular reactions of α-diazocarbonyl compounds, as reviewed by Burke and Grieco (1980, 2005), have significant implications for the synthesis of complex organic molecules, including natural products and theoretically interesting compounds. Understanding these reactions can inform the development of new synthetic methods for pharmaceuticals and materials science. The research highlights the versatility of diazocarbonyl compounds in facilitating the construction of complex molecular architectures (Burke & Grieco, 1980).
特性
IUPAC Name |
7-[(2,4-dimethoxyphenyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-12-4-3-11(13(7-12)22-2)9-18-6-5-16(10-18)8-14(19)17-15(16)20/h3-4,7H,5-6,8-10H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFNSWYYJKTQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3(C2)CC(=O)NC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517344.png)


![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)
![6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5517379.png)

![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)
![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)

![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)

![2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5517437.png)